Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate: is a complex organic compound that belongs to the quinoline and chroman families
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate typically involves multiple steps, starting with the preparation of the chroman-6-yl and quinolin-3-yl moieties. These moieties are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.
Medicine: This compound has potential medicinal applications, including its use as a therapeutic agent. Its biological activity can be explored for the development of new drugs and treatments for various diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chromanone: A structurally related compound with similar biological activities.
Coumarin: Another compound with a similar chroman structure, known for its antioxidant properties.
Quinoline derivatives: Compounds with a quinoline core, used in various pharmaceutical applications.
Uniqueness: Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate stands out due to its unique combination of chroman and quinoline moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-hydroxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-13-19(21(24)22(25)26-2)20(16-7-3-4-8-17(16)23-13)15-9-10-18-14(12-15)6-5-11-27-18/h3-4,7-10,12,21,24H,5-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLATPHJUHVXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(C(=O)OC)O)C3=CC4=C(C=C3)OCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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